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Compound of Interest

Compound Name: 3-(Diethylamino)-4-methylphenol

Cat. No.: B12507900

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
(Diethylamino)-4-methylphenol (CAS No. 6265-08-3), a substituted phenol derivative of
interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of
experimental spectroscopic data in public databases, this document presents predicted
spectroscopic values for tH NMR, 3C NMR, Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS), alongside standardized experimental protocols for their acquisition. This
guide is intended to serve as a foundational resource for researchers working with or
synthesizing this compound, enabling its unambiguous identification and characterization.

Chemical Structure and Properties
o |[UPAC Name: 3-(Diethylamino)-4-methylphenol

e Synonyms: 3-Hydroxy-6-methyl-N,N-diethylaniline

e CAS Number: 6265-08-3

e Molecular Formula: C11H17NO

e Molecular Weight: 179.26 g/mol
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e Structure:

Predicted Spectroscopic Data

Disclaimer: The following data are predicted based on the chemical structure and comparison
with analogous compounds. Experimental verification is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 3-(Diethylamino)-4-methylphenol Solvent:
CDCls, Reference: TMS (0.00 ppm)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~6.8-7.0 d 1H Ar-H (ortho to -OH)
Ar-H (meta to -OH,
~6.6 - 6.8 dd 1H
ortho to -NEt2)
Ar-H (ortho to -OH,
~6.5-6.7 d 1H
meta to -NEt2)
~45-55 br s 1H -OH
~3.3-35 q 4H -N(CH2CH3)2
~2.2-24 S 3H Ar-CHs
~1.1-1.3 t 6H -N(CH2CH3)2

Table 2: Predicted 3C NMR Spectroscopic Data for 3-(Diethylamino)-4-methylphenol
Solvent: CDCls, Reference: TMS (77.16 ppm for CDCls)
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Chemical Shift (6, ppm) Assignment
~155 - 157 Ar-C (C-OH)
~148 - 150 Ar-C (C-NEt2)
~130 - 132 Ar-C (C-CHs)
~120 - 122 Ar-CH
~115-117 Ar-CH
~112-114 Ar-CH

~44 - 46 -N(CH2CHs3s)2
~20 - 22 Ar-CHs
~12-14 -N(CH2CH3s)2

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for 3-(Diethylamino)-4-methylphenol
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Wavenumber . . . .
Intensity Vibration Mode Functional Group
(cm™)
3200 - 3600 Strong, Broad O-H Stretch Phenolic -OH
) Aliphatic (Ethyl,
2970 - 2930 Medium-Strong C-H Stretch
Methyl)
) Aliphatic (Ethyl,
2870 - 2850 Medium C-H Stretch
Methyl)
1600 - 1620 Medium C=C Stretch Aromatic Ring
1450 - 1550 Medium-Strong C=C Stretch Aromatic Ring
1200 - 1300 Strong C-N Stretch Aryl-Amine
1150 - 1250 Strong C-O Stretch Phenol
Aromatic (out-of-
800 - 880 Strong C-H Bend

plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 3-(Diethylamino)-4-methylphenol
lonization Mode: Electron lonization (EI)

miz Proposed Fragment Notes

179 [M]* Molecular lon Peak

Loss of a methyl radical from

164 [M - CH3]* _ _
the diethylamino group
150 [M - CzHs]* Loss of an ethyl radical
107 [M - N(CzH5s)2]* Loss of the diethylamino group

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a small organic molecule
like 3-(Diethylamino)-4-methylphenol.
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NMR Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry NMR tube.[1] For 33C NMR, a
higher concentration (50-100 mg) may be necessary.[1]

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift calibration (& = 0.00 ppm).

o Data Acquisition:
o Acquire *H NMR spectra on a 300-600 MHz spectrometer.

o Acquire 3C NMR spectra on the same instrument, often requiring a longer acquisition time
due to the lower natural abundance of the 13C isotope.

o Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate
software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase
correction, baseline correction, and integration.

FT-IR Spectroscopy

e Sample Preparation:

o Neat (Liquid/Solid Film): If the sample is a liquid or low-melting solid, a thin film can be
prepared between two KBr or NaCl plates.

o KBr Pellet (Solid): Grind a small amount of the solid sample with dry potassium bromide
(KBr) powder and press into a thin, transparent pellet.

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CS2) that has minimal IR
absorption in the regions of interest.

» Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of
4000-400 cm~1. A background spectrum of the empty sample holder or solvent is recorded
and subtracted from the sample spectrum.[2]

Mass Spectrometry
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Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively
volatile compound, this can be done via a direct insertion probe or through a gas
chromatograph (GC-MS).[3][4]

lonization: lonize the sample molecules. Electron lonization (EIl) is a common hard ionization
technique that causes fragmentation, providing structural information.[3][5] Softer ionization
techniques like Electrospray lonization (ESI) or Chemical lonization (CI) can be used to
preserve the molecular ion.[5]

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a
mass analyzer (e.g., quadrupole, time-of-flight).[4]

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity
versus m/z ratio.[6]

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent
(e.g., ethanol, methanol, hexane). A typical concentration range is 10-# to 10-¢ M.

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure
solvent (as a reference) and the other with the sample solution. Scan a range of wavelengths
(e.g., 200-400 nm) to record the absorbance spectrum.

Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax). For phenolic
compounds, the Amax is typically around 270-280 nm.[7]

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of a synthesized chemical compound.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a predicted spectroscopic profile and standardized analytical
methods for 3-(Diethylamino)-4-methylphenol. While experimental data remains to be
published, the information herein offers a robust starting point for researchers in identifying and
characterizing this compound. The provided protocols are standard in the field of organic
chemistry and should be readily adaptable in any modern analytical laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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